molecular formula C₃₀H₃₄N₂O₁₀ B1146925 Carvedilol N'-β-D-Glucuronide CAS No. 216973-70-5

Carvedilol N'-β-D-Glucuronide

カタログ番号: B1146925
CAS番号: 216973-70-5
分子量: 582.6
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Carvedilol N’-β-D-Glucuronide is a metabolite of Carvedilol, a nonselective beta-adrenergic antagonist with alpha-1 blocking activity. Carvedilol is commonly used to treat conditions such as hypertension, chronic heart failure, and left ventricular dysfunction. The glucuronidation of Carvedilol results in the formation of Carvedilol N’-β-D-Glucuronide, which is an important process in the metabolism and excretion of the drug .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Carvedilol N’-β-D-Glucuronide involves the glucuronidation of Carvedilol. This process can be carried out using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction typically involves the incubation of Carvedilol with UDP-glucuronic acid in the presence of UGT enzymes under controlled conditions .

Industrial Production Methods

Industrial production of Carvedilol N’-β-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized conditions to ensure high yield and purity. The reaction parameters such as temperature, pH, and enzyme concentration are carefully controlled to maximize the efficiency of the glucuronidation process .

化学反応の分析

Types of Reactions

Carvedilol N’-β-D-Glucuronide primarily undergoes hydrolysis reactions. The glucuronide conjugate can be hydrolyzed back to Carvedilol by the action of β-glucuronidase enzymes. This reaction is significant in the context of drug metabolism and excretion .

Common Reagents and Conditions

The hydrolysis of Carvedilol N’-β-D-Glucuronide typically requires β-glucuronidase and an aqueous buffer solution. The reaction is carried out under mild conditions, usually at physiological pH and temperature .

Major Products Formed

The major product formed from the hydrolysis of Carvedilol N’-β-D-Glucuronide is Carvedilol itself. This reaction is part of the metabolic pathway that facilitates the excretion of the drug from the body .

科学的研究の応用

Pharmacokinetics and Metabolism

Carvedilol N'-β-D-Glucuronide is formed through the process of glucuronidation, which enhances the solubility of carvedilol, facilitating its renal excretion and influencing its pharmacokinetic profile. This metabolic pathway is essential for the elimination of carvedilol from the body and plays a vital role in drug metabolism. Hydrolysis reactions involving beta-glucuronidase can regenerate carvedilol from its glucuronide form, which is significant for understanding drug interactions and the pharmacodynamics of carvedilol.

Heart Failure and Hypertension Management

Carvedilol has been extensively studied for its effectiveness in managing chronic heart failure and hypertension. Clinical trials have demonstrated that carvedilol reduces mortality and hospitalization rates in patients with heart failure. The metabolite, this compound, while not pharmacologically active itself, plays a role in the overall pharmacological profile of carvedilol by influencing its bioavailability and duration of action .

Drug Interactions

Research indicates that glucuronidation can affect the pharmacokinetics of co-administered drugs. Understanding these interactions is vital for predicting potential adverse effects or altered efficacy when carvedilol is used alongside other medications. This compound's formation may influence the metabolism and clearance rates of other drugs, highlighting its importance in polypharmacy scenarios.

Synthesis and Production

The synthesis of this compound is predominantly achieved through enzymatic glucuronidation using liver microsomes or recombinant enzymes such as UDP-glucuronosyltransferases (UGTs). This process can be optimized in bioreactors to maintain conditions that maximize yield and purity, essential for pharmaceutical applications.

Case Studies and Research Findings

Several studies have documented the clinical outcomes associated with carvedilol treatment:

  • Heart Failure Outcomes : A double-blind study involving 1,094 patients showed that carvedilol significantly reduced mortality (from 7.8% in placebo to 3.2% in carvedilol group) and cardiovascular hospitalizations (27% reduction) among patients with chronic heart failure .
  • Portal Hypertension : Recent research highlights carvedilol's superior efficacy compared to traditional non-selective beta-blockers in lowering portal hypertension in patients with cirrhosis, indicating its potential use in managing complications associated with liver disease .

Comparative Analysis of Related Compounds

To better understand the significance of this compound, it is useful to compare it with other metabolites or related compounds:

CompoundMechanismClinical ApplicationKey Findings
CarvedilolBeta-blockerHeart failure, hypertensionReduces mortality and hospitalizations
This compoundMetaboliteInfluences pharmacokinetics of carvedilolEnhances renal excretion
PropranololNon-selective beta-blockerHypertension, anxietyEffective but less favorable for portal hypertension compared to carvedilol

作用機序

Carvedilol N’-β-D-Glucuronide exerts its effects primarily through its parent compound, Carvedilol. Carvedilol acts as a beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors, and as an alpha-1 adrenergic antagonist. This dual action results in decreased heart rate, reduced myocardial contractility, and vasodilation, leading to lower blood pressure and reduced cardiac workload .

類似化合物との比較

Similar Compounds

Uniqueness

Carvedilol N’-β-D-Glucuronide is unique due to its glucuronide conjugation, which plays a crucial role in the metabolism and excretion of Carvedilol. This conjugation enhances the solubility of the compound, facilitating its excretion via the kidneys .

特性

CAS番号

216973-70-5

分子式

C₃₀H₃₄N₂O₁₀

分子量

582.6

同義語

1-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl][2-(2-methoxyphenoxy)ethyl]amino]-1-deoxy-β-D-glucopyranuronic Acid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。